molecular formula C12H15BrFNO2S B603563 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine CAS No. 1331186-01-6

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B603563
CAS No.: 1331186-01-6
M. Wt: 336.22g/mol
InChI Key: UGABWPDHLPCAPB-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a 4-methyl group and a sulfonyl group attached to a 4-bromo-2-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and 4-methylpiperidine.

    Sulfonylation: The 4-bromo-2-fluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reaction: The sulfonylated intermediate is then coupled with 4-methylpiperidine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine atoms in the phenyl ring can enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the sulfonyl and piperidine moieties.

    4-Bromo-2-fluorophenylmethanesulfonamide: Contains a sulfonamide group instead of a piperidine ring.

    4-Bromo-2-fluorophenylsulfonyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine is unique due to the presence of both the sulfonyl group and the piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2S/c1-9-4-6-15(7-5-9)18(16,17)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGABWPDHLPCAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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